

A Comprehensive Technical Guide to Resistance Temperature Detectors: Pt100 and Beyond

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: RTD-5

Cat. No.: B1575948

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

In the precise world of research and drug development, accurate temperature measurement is paramount. Resistance Temperature Detectors (RTDs) are a cornerstone of this precision, offering high accuracy, stability, and repeatability. This technical guide provides an in-depth exploration of the core principles of RTDs, with a primary focus on the widely used Pt100 sensor, and a comparative analysis of other common RTD types.

The Fundamental Principle of Resistance Temperature Detectors

The operation of an RTD is rooted in the predictable relationship between the electrical resistance of a metal and its temperature.^{[1][2]} As the temperature of the sensing element changes, so does its electrical resistance.^{[3][4]} This change in resistance is measured and converted into a temperature reading.^[5] The sensing element is typically made of a pure metal, such as platinum, nickel, or copper, chosen for their stable and well-documented resistance-temperature characteristics.^{[6][7][8]}

Platinum is the most favored material due to its high resistivity, excellent stability over a wide temperature range, and chemical inertness.^{[2][9]} The relationship between resistance and temperature in a platinum RTD is nearly linear, which simplifies the conversion of resistance measurements to temperature.^{[2][9]}

The Pt100: An Industry Standard

The Pt100 is the most common type of RTD used in industrial and scientific applications.[10]

The "Pt" signifies that the sensing element is made of platinum, and the "100" indicates that it has a nominal resistance of 100 ohms at 0°C.[1][2][10]

Key Characteristics of Pt100 Sensors:

- High Accuracy and Stability: Platinum's inherent stability ensures reliable and repeatable measurements over long periods.[2][11]
- Wide Temperature Range: Pt100 sensors can be used to measure temperatures from approximately -200°C to 850°C.[2]
- Standardization: The characteristics of Pt100 sensors are defined by international standards, most notably IEC 60751, ensuring interchangeability between sensors and instruments from different manufacturers.[1][12][13]

A Comparative Look at Other RTD Types

While the Pt100 is ubiquitous, other RTD types offer advantages in specific applications. The primary differences lie in their nominal resistance, sensing material, and consequently, their performance characteristics.

Pt1000 Sensors

Similar to the Pt100, the Pt1000 also uses a platinum sensing element but has a nominal resistance of 1000 ohms at 0°C.[9][14]

Key Differences and Advantages of Pt1000 over Pt100:

- Higher Resolution and Sensitivity: Due to its higher nominal resistance, a Pt1000 sensor exhibits a larger change in resistance for the same temperature change, leading to higher resolution measurements.[14][15][16]
- Reduced Influence of Lead Wire Resistance: In 2-wire configurations, the resistance of the lead wires can introduce significant measurement errors. The higher base resistance of the

Pt1000 makes the contribution of the lead wire resistance a smaller percentage of the total resistance, thus reducing this error.[9][10]

- Lower Self-Heating: To achieve the same measurement resolution, a lower excitation current can be used with a Pt1000 sensor. This results in less power dissipation and consequently, a smaller self-heating error.[10][17]
- Power Efficiency: The lower current requirement makes Pt1000 sensors more suitable for battery-powered applications.[9]

Nickel (Ni) RTDs

Nickel-based RTDs, such as the Ni120, offer a higher temperature coefficient than platinum, meaning their resistance changes more significantly with temperature.[18]

Characteristics of Nickel RTDs:

- High Sensitivity: The large change in resistance per degree Celsius provides high sensitivity. [18]
- Limited Temperature Range: Nickel RTDs are generally limited to a temperature range of -80°C to 260°C.[19]
- Non-Linearity: The resistance-temperature relationship of nickel is less linear than that of platinum.

Copper (Cu) RTDs

Copper RTDs are known for their excellent linearity over their operational range.[11]

Characteristics of Copper RTDs:

- Excellent Linearity: Copper has the most linear resistance-temperature relationship among the common RTD materials.[11]
- Limited Temperature Range: The use of copper RTDs is restricted to a range of approximately -200°C to 260°C due to its susceptibility to oxidation at higher temperatures. [19][20]

- Lower Resistivity: Copper has a lower resistivity than platinum, which can make it more susceptible to lead wire resistance errors.

Quantitative Data Summary

The following tables provide a clear comparison of the key quantitative data for different RTD types.

Table 1: General Characteristics of Common RTD Types

Feature	Pt100	Pt1000	Ni120	Copper (Cu100)
Sensing Material	Platinum (Pt)	Platinum (Pt)	Nickel (Ni)	Copper (Cu)
Nominal Resistance at 0°C	100 Ω[1]	1000 Ω[9]	120 Ω[18]	100 Ω[20]
Temperature Coefficient (α) (Ω/Ω/°C)	0.00385 (IEC 60751)[9]	0.00385 (IEC 60751)[16]	~0.00672[20]	~0.00427[20]
Typical Temperature Range	-200°C to 850°C[2]	-200°C to 850°C	-80°C to 260°C[19]	-200°C to 260°C[19]
Linearity	Nearly Linear[9]	Nearly Linear[9]	Non-Linear	Excellent Linearity[11]

Table 2: Accuracy Classes for Platinum RTDs (IEC 60751)

Accuracy Class	Tolerance at 0°C	Tolerance Formula (°C)
Class AA	± 0.10 °C	± (0.1 + 0.0017 t)
Class A	± 0.15 °C[3]	± (0.15 + 0.002 t)[21]
Class B	± 0.30 °C[3]	± (0.3 + 0.005 t)[21]
Class C	± 0.60 °C	± (0.6 + 0.01 t)[22]

Note: |t| is the absolute value of the temperature in degrees Celsius.

Experimental Protocols

Accurate and repeatable temperature measurement relies on standardized experimental protocols. The following outlines key methodologies for RTD characterization and use.

RTD Calibration Protocol (Comparison Method)

This protocol describes the calibration of an RTD by comparing its readings to a calibrated reference thermometer in a stable temperature environment.

Objective: To determine the deviation of the RTD under test from a standard and create a correction table or function.

Apparatus:

- RTD to be calibrated
- Calibrated reference thermometer (e.g., a standard platinum resistance thermometer - SPRT)
- Stable temperature source (e.g., a calibration bath or dry-block calibrator)
- High-precision resistance measurement instrument (e.g., a digital multimeter with 4-wire measurement capability)

Procedure:

- Setup: Place both the RTD under test and the reference thermometer in the stable temperature source. Ensure they are in close proximity to experience the same temperature.
- Stabilization: Allow the temperature source to stabilize at the first calibration point. Wait for the readings from both the RTD and the reference thermometer to become stable.
- Measurement: Record the resistance of the RTD under test and the temperature reading from the reference thermometer.
- Repeat: Repeat steps 2 and 3 for several temperature points across the desired calibration range.
- Data Analysis:
 - Convert the measured resistance of the RTD to temperature using its nominal resistance-temperature relationship (e.g., the Callendar-Van Dusen equation for platinum RTDs).
 - Calculate the error at each calibration point by subtracting the reference thermometer reading from the calculated temperature of the RTD.
 - Generate a calibration certificate with a table of corrections or a polynomial function to correct the RTD readings.

Measurement of Self-Heating Error

Self-heating occurs when the excitation current flowing through the RTD generates heat, causing the sensor to report a temperature slightly higher than the actual ambient temperature.

[23][24]

Objective: To quantify the self-heating error of an RTD at a specific excitation current and in a particular medium.

Apparatus:

- RTD under test
- Stable temperature environment (e.g., a well-stirred water bath)

- Precision current source
- High-precision voltmeter

Procedure:

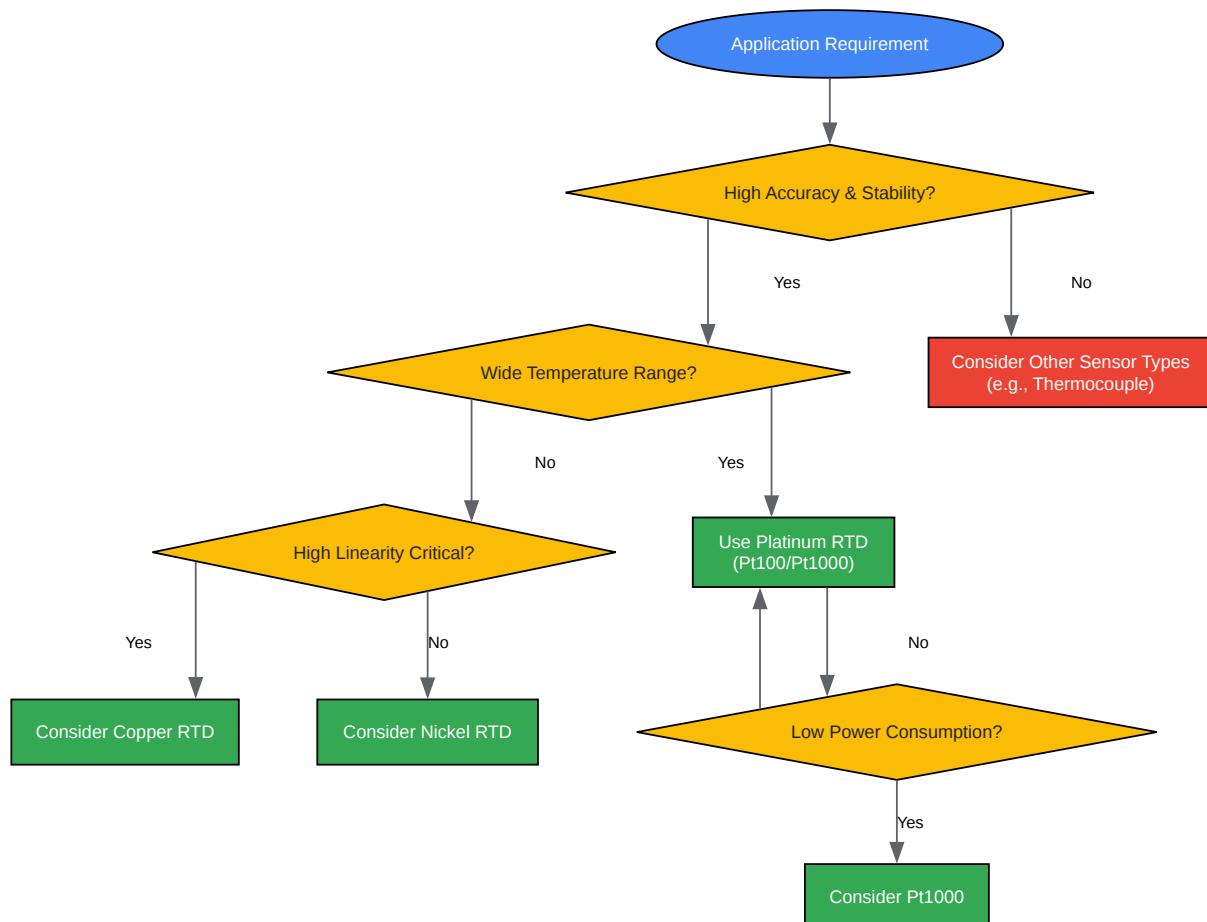
- Initial Measurement: Immerse the RTD in the stable temperature environment. Apply a very low excitation current (e.g., 1 mA) and measure the voltage across the RTD. Calculate the resistance (R_{low}).[\[25\]](#)
- Increased Current Measurement: Increase the excitation current to the intended operating level (e.g., 5 mA) and measure the voltage again. Calculate the resistance (R_{high}).[\[25\]](#)
- Calculate Temperature Rise: The difference in resistance ($\Delta R = R_{\text{high}} - R_{\text{low}}$) is due to self-heating. Convert this resistance difference to a temperature rise (ΔT) using the RTD's temperature coefficient.
- Self-Heating Coefficient: The self-heating error can also be expressed as a self-heating coefficient in $\text{mW}/^{\circ}\text{C}$, which is the power required to raise the sensor's temperature by 1°C .[\[17\]](#)

Response Time Measurement (Plunge Test)

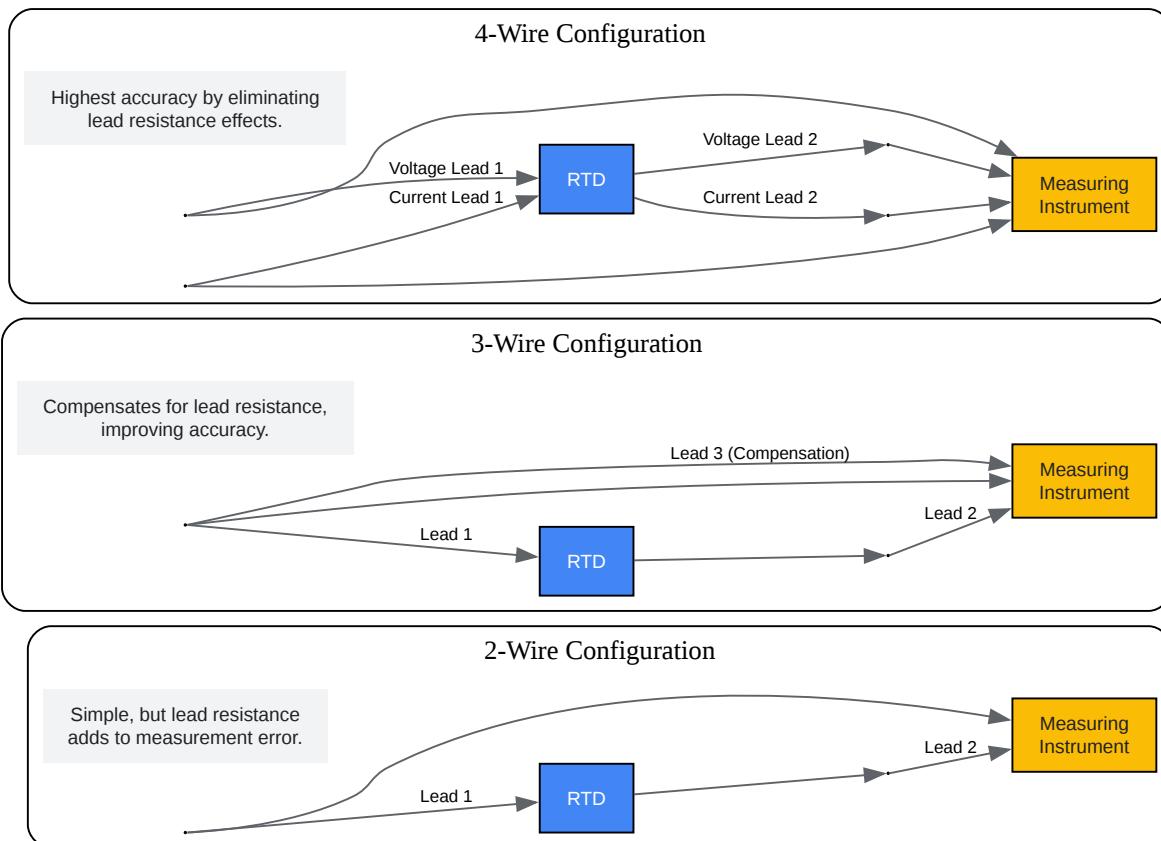
Response time is the time it takes for a sensor to respond to a step change in temperature.[\[26\]](#) A common method is the plunge test.[\[27\]](#)

Objective: To determine the time constant (τ), which is the time required for the sensor to reach 63.2% of the total temperature change.[\[26\]](#)

Apparatus:

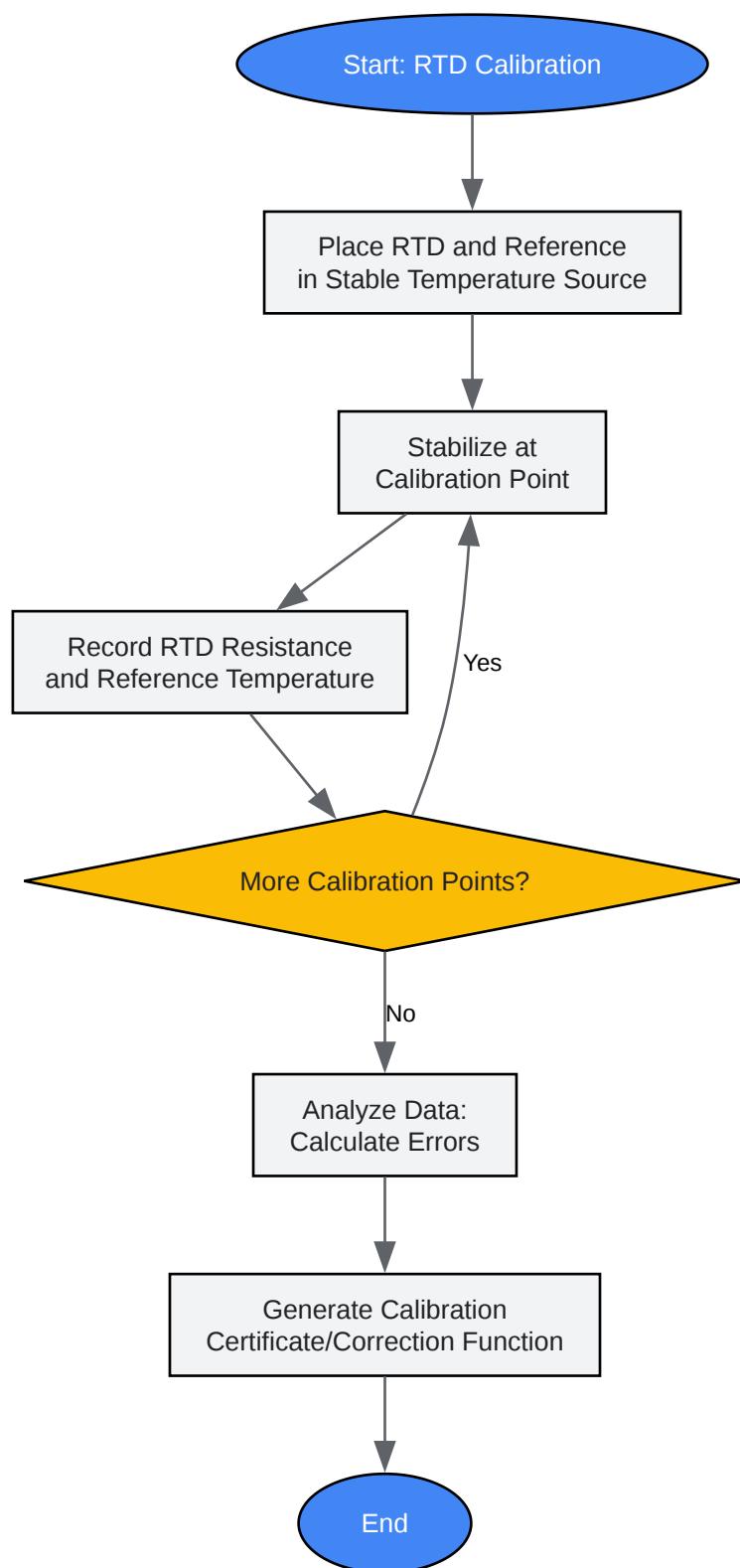

- RTD under test
- Two temperature baths at different, stable temperatures (e.g., a cold bath and a hot bath)
- Data acquisition system capable of high-speed sampling

Procedure:


- Stabilization: Allow the RTD to stabilize in the first temperature bath.
- Plunge: Rapidly transfer the RTD from the first bath to the second bath.
- Data Logging: Start recording the RTD's resistance (or temperature) at a high sampling rate as soon as it is plunged into the second bath.
- Analysis:
 - Determine the initial and final stabilized temperatures.
 - Calculate the total temperature change.
 - Find the time it takes for the sensor's reading to reach 63.2% of this total change. This time is the response time or time constant.

Visualizing the Concepts

Diagrams can aid in understanding the relationships and workflows discussed.


[Click to download full resolution via product page](#)

Caption: Logic for selecting an appropriate RTD type.

[Click to download full resolution via product page](#)

Caption: Comparison of RTD wiring configurations.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for RTD calibration.

Conclusion

The selection of an appropriate RTD is a critical decision in any experimental or developmental process where temperature is a key parameter. The Pt100 remains the industry standard due to its exceptional balance of accuracy, stability, and a wide operational range. However, for applications demanding higher resolution, lower power consumption, or where long lead wires are unavoidable, the Pt1000 presents a compelling alternative. Nickel and copper RTDs, while less common, offer specific advantages in terms of sensitivity and linearity, respectively, within their more limited temperature ranges. A thorough understanding of the principles and characteristics outlined in this guide will enable researchers, scientists, and drug development professionals to make informed decisions, ensuring the integrity and precision of their temperature-dependent data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. What is a Pt100 Temperature Sensor Working Principle? [processparameters.co.uk]
- 2. milesight.com [milesight.com]
- 3. How does a Pt100 sensor work? [epicsensors.com]
- 4. What Is A Pt100 RTD Temperature Sensor? [Complete Guide] [peakensors.com]
- 5. RTD Sensor PT100 Working Principle: Types, Accuracy & Benefits for Industrial Applications | Heatcon Sensors [heatconsensors.com]
- 6. blazeprobes.com [blazeprobes.com]
- 7. electricaltechnology.org [electricaltechnology.org]
- 8. teachics.org [teachics.org]
- 9. blog.wika.com [blog.wika.com]
- 10. dwyeromega.com [dwyeromega.com]
- 11. RTD Sensors - Minco [minco.com]

- 12. RTD Standards and Tolerances: Understanding IEC 60751 [tc.co.uk]
- 13. What is the difference between 2,3 and 4 wire RTD temperature sensing?-
[focusensing.com](#) [pt.focusensing.com]
- 14. [radleys.com](#) [radleys.com]
- 15. [thermocouple.in](#) [thermocouple.in]
- 16. PT100 vs PT1000 RTDs: What's the Difference and Which Should You Choose? - Minco
[minco.com]
- 17. Self Heating - RDC Control [rdcccontrol.com]
- 18. NI 120 [[buehnen.de](#)]
- 19. [hiwattinc.com](#) [hiwattinc.com]
- 20. What is an RTD sensor and how do they work? [preelectronics.com]
- 21. RTD accuracy class – PT100 according to IEC60751 [en.jumo.nl]
- 22. [automationforum.co](#) [automationforum.co]
- 23. Understanding Self-Heating in RTDs - Thermo Electric Instrumentation [thermo-electric.nl]
- 24. RTD Self-Heating: Causes, Effects, and Minimization [tc.co.uk]
- 25. [thermosensors.com](#) [thermosensors.com]
- 26. [minco.com](#) [minco.com]
- 27. [ams-corp.com](#) [ams-corp.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Resistance Temperature Detectors: Pt100 and Beyond]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1575948#difference-between-pt100-and-other-rtd-types>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com